Desethylaprophen

Description

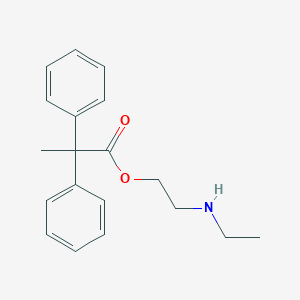

Structure

2D Structure

3D Structure

Properties

CAS No. |

114089-66-6 |

|---|---|

Molecular Formula |

C19H23NO2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

2-(ethylamino)ethyl 2,2-diphenylpropanoate |

InChI |

InChI=1S/C19H23NO2/c1-3-20-14-15-22-18(21)19(2,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,3,14-15H2,1-2H3 |

InChI Key |

JLMSLJJRDFEAJX-UHFFFAOYSA-N |

SMILES |

CCNCCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCNCCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

114089-66-6 |

Synonyms |

desethylaprophen |

Origin of Product |

United States |

Synthesis and Derivatization in Research

Methodologies for Synthetic Desethylaprophen Production for Research Applications

The production of synthetic this compound for research is crucial for confirming its identity in biological samples and for characterizing its pharmacological properties. While detailed, step-by-step published protocols for the synthesis of this compound are not extensively available in readily accessible literature, the most chemically plausible and direct method is the esterification of 2,2-diphenylpropionic acid with 2-(ethylamino)ethanol. This approach is inferred from the synthesis of structurally similar compounds and the known precursors.

An alternative conceptual approach to this compound synthesis is the N-de-ethylation of Aprophen, mimicking the metabolic pathway. This can be achieved through various chemical methods known for the N-dealkylation of tertiary amines.

A key precursor for the esterification route is 2-(ethylamino)ethanol, which can be synthesized through several industrial methods. One common method involves the reaction of ethylene oxide with ethylamine. Another approach is the reductive amination of ethanolamine with acetaldehyde.

| Precursor Compound | Synthesis Method |

| 2,2-diphenylpropionic acid | Commercially available. |

| 2-(ethylamino)ethanol | Reaction of ethylene oxide with ethylamine; Reductive amination of ethanolamine with acetaldehyde. |

| Aprophen (for N-de-ethylation) | Commercially available. |

Interactive Data Table: Precursor Synthesis Methods (This is a simplified representation of an interactive table)

| Precursor Compound | Select a Synthesis Method |

| 2,2-diphenylpropionic acid | Commercially available |

| 2-(ethylamino)ethanol | Reaction of ethylene oxide with ethylamineReductive amination of ethanolamine with acetaldehyde |

| Aprophen | Commercially available |

Elucidation of Precursor Compound Transformation Pathways in Controlled Synthesis

The transformation of precursor compounds into this compound in a controlled laboratory setting follows established chemical principles.

Esterification Pathway:

The primary synthetic route involves the formation of an ester bond between 2,2-diphenylpropionic acid and 2-(ethylamino)ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mechanism proceeds as follows:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of 2,2-diphenylpropionic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The hydroxyl group of 2-(ethylamino)ethanol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound.

To drive the reaction towards the product side, it is common to remove the water formed during the reaction, for example, by azeotropic distillation.

N-de-ethylation Pathway:

This pathway involves the removal of one of the ethyl groups from the tertiary amine of Aprophen. Several reagents can be employed for this transformation, such as cyanogen bromide (von Braun reaction) or various chloroformates followed by hydrolysis. The general transformation involves the reaction of the tertiary amine with the reagent to form an intermediate that can be subsequently cleaved to yield the secondary amine, this compound.

| Transformation Pathway | Reactants | Product | Key Reaction Type |

| Esterification | 2,2-diphenylpropionic acid, 2-(ethylamino)ethanol | This compound | Nucleophilic Acyl Substitution |

| N-de-ethylation | Aprophen | This compound | N-dealkylation |

Interactive Data Table: Transformation Pathways (This is a simplified representation of an interactive table)

| Select a Pathway | Reactants | Product |

| EsterificationN-de-ethylation | (Reactants will populate based on selection) | This compound |

Derivatization Strategies for Enhanced Analytical Detection and Mechanistic Probing

For the accurate detection and quantification of this compound in biological matrices and for mechanistic studies, derivatization is often employed to enhance its analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This compound possesses two key functional groups amenable to derivatization: a secondary amine and a hydroxyl group (from the amino alcohol precursor, though the final molecule is an ester). The secondary amine is the primary target for derivatization.

For Gas Chromatography-Mass Spectrometry (GC-MS):

To increase volatility and thermal stability for GC-MS analysis, the secondary amine of this compound can be derivatized through several common reactions:

Acylation: Reaction with acylating agents such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) converts the secondary amine into a more volatile and electron-capturing amide derivative, which is beneficial for electron capture detection.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, increasing volatility.

Carbamate Formation: Reaction with chloroformates, such as propyl chloroformate, yields a stable carbamate derivative suitable for GC analysis.

For High-Performance Liquid Chromatography (HPLC):

For HPLC analysis, derivatization is often used to introduce a chromophore or a fluorophore to enhance UV or fluorescence detection.

Fluorescence Labeling: Reagents that react with secondary amines to produce fluorescent derivatives are particularly useful for achieving high sensitivity. Examples include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with secondary amines to form highly fluorescent derivatives.

Dansyl chloride: Reacts with secondary amines to produce fluorescent sulfonamides.

UV-Visible Detection Enhancement: While the phenyl groups in this compound provide some UV absorbance, derivatization can be used to shift the absorption wavelength to a region with less interference from biological matrix components.

| Analytical Technique | Derivatization Reagent Class | Resulting Derivative | Purpose |

| GC-MS | Acylating Agents (e.g., PFPA) | N-Acyl derivative | Increased volatility and detector sensitivity |

| GC-MS | Silylating Agents (e.g., BSTFA) | N-Silyl derivative | Increased volatility |

| GC-MS | Chloroformates | Carbamate | Increased stability and volatility |

| HPLC | Fluorescence Labeling (e.g., FMOC-Cl) | Fluorescent adduct | Enhanced sensitivity (fluorescence detection) |

Interactive Data Table: Derivatization Strategies (This is a simplified representation of an interactive table)

| Select Analytical Technique | Reagent Class | Resulting Derivative |

| GC-MSHPLC | (Options will populate based on selection) | (Derivative will populate based on selection) |

Analytical Methodologies for Desethylaprophen Research

Chromatographic Techniques in Desethylaprophen Analysis

Chromatography, a cornerstone of separation science, plays a pivotal role in the analysis of this compound. Various chromatographic methods are employed to isolate the metabolite from intricate biological samples, enabling its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Metabolite Identification

High-Performance Liquid Chromatography (HPLC) stands out as a fundamental technique for the analysis of non-volatile substances like this compound. funaab.edu.ng Its application has been instrumental in the identification of this compound as a major metabolite of aprophen. In studies involving the intravenous administration of aprophen in rats, HPLC analysis of ether-extracted blood samples successfully identified this compound. nih.gov This identification was a critical step in elucidating the metabolic pathway of aprophen, which involves N-de-ethylation. nih.gov The successful application of HPLC relies on optimizing factors such as the chromatographic column, mobile phase composition, and detector response to achieve good resolution of the metabolite from endogenous components. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diverse Detectors (PDA, FL, MS/MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and higher resolution due to the use of columns with smaller particle sizes (less than 2 µm). eag.comajpaonline.com This enhanced separation efficiency is particularly advantageous for the analysis of complex biological samples. researchgate.net When coupled with a variety of detectors, UHPLC provides a powerful platform for this compound research.

Photodiode Array (PDA) Detector: A PDA detector allows for the acquisition of UV-visible spectra across a range of wavelengths simultaneously, aiding in the identification and purity assessment of eluted compounds. waters.comlcms.cz This is particularly useful for distinguishing between compounds with similar retention times but different spectral properties.

Fluorescence (FL) Detector: For compounds that exhibit native fluorescence or can be derivatized to become fluorescent, an FL detector offers high sensitivity and selectivity.

Tandem Mass Spectrometry (MS/MS): The coupling of UHPLC with MS/MS provides a highly specific and sensitive detection method. chromatographyonline.com This combination allows for the confirmation of the molecular weight of this compound and the generation of fragmentation patterns that serve as a structural fingerprint, enabling unambiguous identification. lcms.cz The use of UHPLC-MS/MS is a key technique in metabolite profiling and quantification. pharmaron.compharmaron.com

The synergy of UHPLC with these detectors enables comprehensive analysis, from initial detection to structural confirmation, which is essential for detailed metabolic studies. nih.gov

Advanced Separation Techniques (SPE, SPME, DLLME, MEPS, RAM) for Complex Matrices

The analysis of this compound in complex matrices such as blood, urine, or tissue homogenates often requires sample preparation steps to remove interfering substances and concentrate the analyte of interest. pharmaron.com Several advanced separation techniques are employed for this purpose:

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. organomation.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. organomation.combuffalostate.edu It integrates sampling, extraction, and concentration into a single step and can be directly coupled with chromatographic systems. buffalostate.edufrontiersin.orgsigmaaldrich.com The versatility of SPME allows for its use with various analytical instruments, including GC-MS and LC-MS. frontiersin.orgnasa.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized liquid-liquid extraction method that is fast, economical, and requires minimal solvent. mdpi.comchromatographyonline.com It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where the analyte is extracted into fine droplets of the extraction solvent. chromatographyonline.comresearchgate.net This technique offers high enrichment factors and has been successfully applied to the extraction of various analytes from different matrices. mdpi.comresearchgate.netlcms.cz

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE that can be automated and uses a small amount of sorbent packed into a syringe.

Reliability, Availability, and Maintainability (RAM): While primarily an engineering and system analysis methodology, the principles of RAM analysis can be conceptually applied to optimize analytical workflows for robustness and efficiency. ifluids.comblackstarrail.commes-international.comutp.edu.my In the context of analytical chemistry, this would translate to developing methods that are reliable, consistently available for use, and easy to maintain, thereby ensuring high-quality data generation. leedeo.es

These advanced separation techniques are crucial for preparing high-quality samples for subsequent chromatographic and mass spectrometric analysis.

Two-Dimensional Chromatography Approaches

Two-dimensional (2D) chromatography offers significantly enhanced separation power and peak capacity compared to one-dimensional methods by subjecting the sample to two independent separation stages. wikipedia.orgnumberanalytics.comchromatographyonline.com This is particularly beneficial for resolving co-eluting compounds in highly complex mixtures. wikipedia.orgmdpi.com In comprehensive 2D chromatography (e.g., LCxLC), the entire effluent from the first dimension column is transferred to the second dimension column. numberanalytics.com In heart-cutting 2D chromatography, only specific fractions from the first dimension are directed to the second dimension for further separation. numberanalytics.com These techniques can be invaluable in this compound research for separating it from other closely related metabolites or endogenous compounds that may interfere with its analysis. wiley.com

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool in the study of this compound, providing crucial information on its molecular weight and structure.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to several decimal places. bioanalysis-zone.comuni-rostock.de This capability allows for the determination of the elemental composition of a molecule from its exact mass, which is a significant advantage in identifying unknown metabolites. bioanalysis-zone.comuni-rostock.decopernicus.org

In the context of this compound research, HRMS is instrumental for:

Accurate Mass Measurement: Confirming the identity of this compound by matching its measured exact mass to its calculated theoretical mass. wuxiapptec.com

Metabolite Profiling: HRMS, often coupled with liquid chromatography (LC-HRMS), enables the comprehensive screening and identification of all metabolites of a drug in a biological sample. nih.govanimbiosci.org This untargeted approach is crucial for discovering novel metabolic pathways. animbiosci.org

Structural Elucidation: By analyzing the fragmentation patterns of ions in the mass spectrometer (MS/MS), the structure of metabolites can be elucidated. pharmaron.com HRMS provides high-resolution fragment ion data, which greatly aids in this process. wuxiapptec.com

The use of HRMS in metabolite profiling studies provides a detailed and accurate picture of the biotransformation of aprophen, including the formation and subsequent metabolism of this compound. pharmaron.compharmaron.com

Table of Research Findings:

| Analytical Technique | Application in this compound Research | Key Findings |

| HPLC | Metabolite Identification | Identified this compound as a major metabolite of aprophen in rat blood. nih.gov |

| UHPLC-MS/MS | Metabolite Profiling and Quantification | Enables rapid and sensitive analysis for detailed metabolic studies. chromatographyonline.compharmaron.compharmaron.com |

| Advanced Separation Techniques | Sample Preparation | Crucial for removing interferences and concentrating the analyte from complex biological matrices. pharmaron.comorganomation.commdpi.com |

| HRMS | Metabolite Profiling and Structural Elucidation | Provides accurate mass measurements for unambiguous identification and detailed structural information of metabolites. pharmaron.comwuxiapptec.comnih.govanimbiosci.org |

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Elucidation

Tandem mass spectrometry (MS/MS or MSn) is a powerful analytical technique for the structural elucidation of chemical compounds. nih.gov This method involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. jchemrev.com The fragmentation patterns generated are highly specific to the molecule's structure and can be used as a fingerprint for identification and structural confirmation. acdlabs.com

In the context of this compound, a metabolite of Aprophen, MS/MS plays a crucial role in confirming its structure and differentiating it from its parent compound and other potential metabolites. The process begins with the ionization of the this compound molecule, commonly using soft ionization techniques like electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. acdlabs.com This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

Targeted Desorption Electrospray Ionization–Mass Spectrometry Imaging (DESI-MSI)

Desorption electrospray ionization-mass spectrometry imaging (DESI-MSI) is an ambient ionization technique that allows for the spatial analysis of molecules directly from a sample's surface with minimal preparation. mdpi.com This method is particularly useful for visualizing the distribution of drugs and their metabolites within tissue sections. mdpi.com

For this compound research, DESI-MSI offers the potential to map its distribution and localization within various tissues, such as the liver, brain, or other target organs, following administration of its parent compound, Aprophen. The technique works by directing a charged solvent spray onto the surface of a tissue slice. The impact of the spray desorbs and ionizes molecules from the tissue, which are then drawn into the mass spectrometer for analysis. By scanning the spray across the entire tissue section, a detailed molecular map can be created.

This label-free imaging approach would enable researchers to visualize where this compound accumulates and to correlate its presence with specific histological features. Such information is invaluable for understanding the compound's pharmacokinetic and pharmacodynamic properties.

Quantitative Mass Spectrometry for Relative Metabolite Abundance

Quantitative mass spectrometry, most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for determining the concentration of drugs and their metabolites in biological samples. nih.gov This technique can be used to measure the relative abundance of this compound, providing insights into the extent of Aprophen metabolism.

In a typical quantitative workflow, a biological sample (e.g., plasma, urine) is processed to extract the analytes of interest. The extract is then injected into a liquid chromatograph, which separates this compound from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is detected and quantified. By comparing the signal intensity of this compound across different samples or time points, researchers can determine its relative abundance. This information is critical for studying the time course of metabolism and how different factors might influence it.

For accurate quantification, a stable isotope-labeled internal standard of this compound would ideally be used to correct for variations in sample preparation and instrument response. The method would be validated for parameters such as linearity, accuracy, precision, and sensitivity to ensure the reliability of the results. nih.gov

Spectroscopic Characterization Methods in this compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. msu.edu It provides detailed information about the chemical environment of individual atoms within a molecule. rsc.org For this compound, both ¹H NMR and ¹³C NMR would be essential for confirming its structure.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group, the methylene (B1212753) groups of the aminoethyl chain, and the aromatic protons of the two phenyl rings. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, the protons on the carbon adjacent to the oxygen of the ester would appear at a higher chemical shift compared to the protons of the terminal methyl group. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing a separate signal for each unique carbon atom in the molecule. oxinst.com Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon attached to the two phenyl rings, the carbons of the phenyl rings, and the carbons of the aminoethyl side chain. Together, the ¹H and ¹³C NMR spectra provide a complete picture of the molecule's connectivity and confirm the identity of this compound.

Below is a table with predicted ¹H NMR chemical shifts for the core structures related to this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound-related Structures

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (C₆H₅) | 7.2 - 7.5 |

| Methine Proton (CH) | 5.0 - 5.2 |

| Methylene Protons (O-CH₂) | 4.2 - 4.4 |

| Methylene Protons (N-CH₂) | 2.6 - 2.9 |

| Ethyl Protons (-CH₂-CH₃) | 2.5 - 2.8 (q), 1.0 - 1.3 (t) |

Applications of UV/Visible Absorption, Infrared, and Fluorescence Spectroscopy

UV/Visible (UV-Vis), Infrared (IR), and fluorescence spectroscopy are valuable techniques for the characterization of this compound.

UV-Visible Spectroscopy is based on the absorption of UV or visible light by a molecule, which promotes electrons to higher energy orbitals. The two phenyl rings in this compound constitute a chromophore that would absorb UV light, likely in the range of 250-280 nm. According to the Beer-Lambert law, the amount of light absorbed is proportional to the concentration of the compound in a solution, making UV-Vis spectroscopy a useful tool for quantitative analysis. rsc.org

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected bands would include:

Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, the aromatic system in this compound may confer some fluorescent properties. If so, this technique could offer a highly sensitive method for its detection and quantification in various samples.

Bioanalytical Method Development and Validation for this compound in Biological Matrices

The development and validation of a bioanalytical method are essential to accurately quantify this compound in biological matrices such as blood, plasma, or urine. nih.gov This process ensures that the method is reliable and reproducible for its intended purpose, which is crucial for pharmacokinetic and metabolism studies. nih.gov Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation. dtic.milhmdb.ca

The development of a method for this compound would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The process begins with optimizing sample preparation to efficiently extract this compound from the complex biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. Chromatographic conditions, such as the choice of column and mobile phase, are then optimized to achieve good separation of this compound from endogenous components and potential metabolites.

Once the method is developed, it must undergo a full validation, which assesses several key parameters:

Below is a table summarizing the typical acceptance criteria for the validation of a bioanalytical method.

Table 2: Key Parameters and Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Calibration Curve | A correlation coefficient (r²) of ≥ 0.99 is typically desired. |

| Stability | Analyte concentration should be within ±15% of the initial concentration under various conditions. |

Metabolic Pathways and Biotransformation Studies

Elucidation of Desethylaprophen Formation Pathways

Studies into the metabolic fate of aprophen have identified this compound as a major metabolite. nih.gov Its formation is a primary step in the biotransformation cascade of the parent compound.

The principal pathway for the formation of this compound from aprophen is N-de-ethylation. nih.govresearchgate.net This is a common Phase I metabolic reaction for xenobiotics containing alkylamino groups. The mechanism involves the enzymatic removal of one of the ethyl groups from the tertiary amine of the aprophen molecule.

This process is catalyzed by oxidative enzymes, which target the carbon atom of the ethyl group that is directly attached to the nitrogen atom (the α-carbon). mdpi.com The reaction proceeds via the formation of an unstable hydroxylated intermediate. mdpi.com This intermediate then spontaneously decomposes, yielding two products: the de-ethylated metabolite, which in this case is this compound, and acetaldehyde. mdpi.com Studies have detected this compound in blood samples as early as one minute after intravenous administration of aprophen to rats, indicating a rapid metabolic conversion. nih.gov

The enzymatic system responsible for the N-de-ethylation of aprophen is the cytochrome P-450 (CYP) dependent monooxygenase system. nih.govresearchgate.net CYPs are a superfamily of heme-containing enzymes predominantly found in the liver and are central to the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). mdpi.comnih.gov These enzymes catalyze a variety of oxidative reactions, including N-dealkylation, as part of Phase I metabolism. nih.gov

The biogenesis of this compound is specifically attributed to a cytochrome P-450-dependent monooxygenase, which facilitates the oxidative removal of the ethyl group from aprophen. nih.govresearchgate.net The function of this enzyme system is to transform lipophilic compounds like aprophen into more water-soluble metabolites, such as this compound, to facilitate their eventual excretion from the body. wfsahq.org The CYP1, CYP2, and CYP3 families are the most prominent in human drug metabolism. mdpi.com

In vitro and Ex vivo Biotransformation Models for this compound Investigation

To study the formation and activity of this compound, researchers employ various experimental models that replicate physiological conditions outside of a living organism.

Isolated tissue preparations are a cornerstone of ex vivo pharmacological research. The guinea pig ileum, a section of the small intestine, is a classic smooth muscle preparation used extensively for studying the effects of neurotransmitters and drugs that interact with their receptors. bioline.org.brnorecopa.no While the metabolic formation of this compound primarily occurs in the liver, the guinea pig ileum has been instrumental in characterizing its biological activity. nih.govresearchgate.net

In studies investigating aprophen's metabolites, synthetically prepared this compound was tested on isolated guinea pig ileum preparations. nih.gov These experiments demonstrated that this compound possesses cholinolytic (antimuscarinic) activity by blocking the contractions induced by acetylcholine (B1216132). nih.govresearchgate.net It was also shown to inhibit the binding of [3H]N-methyl scopolamine (B1681570) to muscarinic receptors in the guinea pig ileum, confirming its interaction with these receptors. nih.gov

In vitro metabolism studies frequently utilize subcellular fractions from liver tissue, such as microsomes and the S9 fraction, because the liver is the primary site of drug metabolism. wfsahq.orgevotec.com Microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes, including the cytochrome P450 system. evotec.com The S9 fraction contains both microsomes and the cytosolic fraction, encompassing a broader range of Phase I and Phase II metabolic enzymes.

These systems are standard tools for investigating the metabolic stability and pathways of new chemical entities. evotec.com In the context of aprophen, liver microsomal assays would be used to confirm its biotransformation into this compound by CYP enzymes. bultox.com The general procedure involves incubating the parent compound (aprophen) with liver microsomes in the presence of necessary co-factors like NADPH, which initiates the enzymatic reaction. evotec.com Samples are analyzed over time to monitor the disappearance of the parent compound and the formation of metabolites like this compound. evotec.com

Cell-based biotransformation systems, such as cultured liver cells or other cell lines, offer a more integrated model than subcellular fractions by providing a complete cellular environment with intact enzyme systems and co-factor regeneration machinery. nih.gov Studies on aprophen have utilized cultured N4TG1 neuroblastoma cells to investigate its metabolism. nih.gov

These systems can be used to study the formation of metabolites and predict in vivo metabolic events. scielo.br For a compound like aprophen, incubating it with a suitable cell line allows researchers to identify metabolites like this compound formed through the cells' endogenous enzymatic processes. This approach is valuable for understanding the complete metabolic profile of a parent drug in a system that more closely mimics the complexity of a whole organism. scielo.br

Microbial Biotransformation Studies

Microbial biotransformation utilizes microorganisms, such as bacteria and fungi, to carry out chemical alterations of compounds. slideshare.nethealthbiotechpharm.org This process is a valuable tool in drug metabolism research as microbial systems can often mimic mammalian metabolic pathways, providing a means to produce and identify metabolites. researchgate.net Common biotransformation reactions catalyzed by microbes include oxidation, reduction, hydrolysis, and hydroxylation. slideshare.net

In the context of anticholinergic drugs, microbial biotransformation has been successfully employed. For instance, studies have shown that microorganisms like Aspergillus niger and Cunninghamella echinulata can metabolize atropine (B194438) through ester hydrolysis and N-demethylation. researchgate.net Similarly, the anticholinergic drug bornaprine (B1667371) has been metabolized by fungi to form hydroxylated derivatives. nih.gov While these studies highlight the utility of microbial systems for investigating the metabolism of structurally related compounds, specific research detailing the microbial biotransformation of this compound is not extensively covered in the available literature. However, the established use of microbes to study similar compounds suggests that it is a viable method for investigating its metabolic fate. researchgate.netnih.gov

Identification and Characterization of Enzymes Involved in this compound Metabolism

This compound is identified as a major metabolite of the anticholinergic drug Aprophen. nih.govresearchgate.net Its formation occurs through an N-de-ethylation reaction, a common metabolic pathway for compounds containing an N-ethyl group. nih.govresearchgate.net This biotransformation is catalyzed by a cytochrome P-450 (CYP450)-dependent monooxygenase system. nih.govresearchgate.net

The cytochrome P450 superfamily of enzymes is central to the Phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). The N-de-ethylation reaction, specifically, is often mediated by several CYP isoforms. Studies on other pharmaceutical compounds show that enzymes such as CYP3A4 and CYP1A2 are major contributors to N-de-ethylation. pharmgkb.orgresearchgate.net For example, in the metabolism of lidocaine, both CYP1A2 and CYP3A4 are key enzymes in its N-de-ethylation. pharmgkb.orgresearchgate.net Other isoforms, like CYP2C11 and CYP2D6, have also been implicated in the N-de-ethylation of different substrates in various species. tandfonline.comnih.gov Given that this compound is formed via this pathway from Aprophen, it is highly probable that one or more of these key CYP450 isoforms are responsible for its generation in vivo. nih.gov

Comparative Metabolic Profiling of Aprophen and this compound in Preclinical Models

Comparative metabolic profiling is essential for understanding the relationship between a parent drug and its metabolites. In preclinical studies using rat models, this compound has been identified as a significant metabolite of Aprophen. nih.govresearchgate.net

Following intravenous administration of Aprophen to rats, this compound was detected in blood samples as early as one minute post-administration, indicating a rapid metabolic conversion. nih.govresearchgate.net This highlights the swift action of the cytochrome P-450 enzymes responsible for the N-de-ethylation of the parent compound. nih.gov While this compound is a major metabolite, other metabolic pathways for Aprophen also exist. For example, another metabolite, beta-hydroxyethylaprophen, has been isolated from the urine of rats treated with Aprophen. researchgate.net

The table below summarizes the relationship between Aprophen and its metabolite, this compound, based on preclinical findings.

| Feature | Aprophen | This compound |

| Role | Parent Drug | Major Metabolite |

| Metabolic Reaction | Undergoes N-de-ethylation | Product of N-de-ethylation |

| Preclinical Model | Rat | Rat |

| Detection Time | Administered intravenously | Detected in blood 1 min post-Aprophen administration nih.gov |

It is noteworthy that while this compound exhibits antimuscarinic activity, its biological effects were found to be substantially lower than those of the parent compound, Aprophen, in studies on guinea pig ileum. nih.gov

Investigation of Downstream Metabolites and Their Metabolic Derivation

Following the initial Phase I metabolism that produces this compound from Aprophen, this compound itself can be subject to further metabolic processes. These subsequent steps, often categorized as Phase II metabolism, typically involve the conjugation of the metabolite with endogenous molecules to increase water solubility and facilitate excretion from the body.

While specific studies identifying the downstream metabolites of this compound are not detailed in the reviewed literature, general principles of drug metabolism suggest potential pathways. As a product of N-de-ethylation, this compound possesses a secondary amine group. This functional group, along with other sites on the molecule, could be a target for Phase II enzymes. Common conjugation reactions include glucuronidation, sulfation, and acetylation. These reactions would result in more polar, readily excretable compounds. Further research, potentially utilizing advanced analytical techniques like mass spectrometry in conjunction with preclinical models, would be necessary to isolate and characterize the specific downstream metabolites derived from this compound.

Mechanistic and Molecular Research

Receptor Binding Kinetics and Thermodynamics of Desethylaprophen in Research Models

This compound, a primary metabolite of the antimuscarinic agent aprophen, has been a subject of investigation to understand its interaction with muscarinic receptors. nih.gov The study of its receptor binding kinetics and thermodynamics provides insights into the molecular mechanisms underlying its pharmacological activity. These investigations typically involve competitive binding studies and affinity profiling using radioligand binding assays to characterize the binding properties of this compound at muscarinic receptors. nih.govnih.govgiffordbioscience.com

Competitive Binding Studies at Muscarinic Receptors

Competitive binding assays are instrumental in determining the affinity of an unlabeled ligand, such as this compound, for a receptor by measuring its ability to compete with a radiolabeled ligand. giffordbioscience.com Research has shown that this compound can effectively compete for the binding sites of muscarinic receptors. nih.gov

In a notable study, synthetic this compound was observed to compete for the binding sites of muscarinic receptors in the guinea pig ileum. nih.gov Interestingly, its ability to compete for these binding sites was found to be equivalent to that of its parent compound, aprophen. nih.gov This suggests that the N-de-ethylation of aprophen to form this compound does not significantly alter the molecule's ability to occupy the muscarinic receptor binding pocket. nih.gov

Affinity Profiling Using Radioligand Binding Assays

Radioligand binding assays are a important method for quantifying the affinity of a ligand for its receptor. nih.govgiffordbioscience.com These assays involve the use of a radiolabeled compound that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound like this compound, researchers can determine the inhibitor constant (Kᵢ), a measure of the compound's binding affinity. giffordbioscience.com

Studies utilizing radioligand binding assays have provided quantitative data on the affinity of this compound for muscarinic receptors. For instance, this compound was found to inhibit the binding of [³H]N-methyl scopolamine (B1681570) to muscarinic receptors of the guinea pig ileum. nih.gov While the biological effects of this compound were noted to be about 100-fold lower than those of aprophen, it was equally potent in competing for the muscarinic receptor binding sites. nih.gov This highlights a divergence between binding affinity and functional activity, a phenomenon that can be explored through further mechanistic studies.

Functional Antagonism at Muscarinic Receptors by this compound

This compound exhibits functional antagonism at muscarinic receptors, meaning it binds to the receptor but does not elicit the same biological response as an agonist. nih.govnih.gov Instead, it blocks or attenuates the effects of muscarinic agonists like acetylcholine (B1216132). nih.gov This antagonistic activity has been demonstrated in various experimental models, particularly in isolated organ preparations. nih.govresearchgate.net

Cholinolytic Activity in Isolated Organ Preparations

The cholinolytic, or antimuscarinic, activity of this compound has been confirmed through studies on isolated organ preparations. nih.gov These in vitro models allow for the direct assessment of a compound's effect on a specific tissue or organ system in a controlled environment. nih.gov

Research has shown that synthetic this compound possesses cholinolytic activity. nih.gov This was demonstrated by its ability to function as a muscarinic antagonist in various experimental setups, including the guinea pig ileum and pancreatic acinar cells. nih.gov The observed effects are consistent with the blockade of muscarinic receptors, which mediate the contractile and secretory responses in these tissues. mdpi.com

Inhibition of Agonist-Stimulated Contraction (e.g., Acetylcholine-Stimulated Guinea Pig Ileum)

A classic method for evaluating muscarinic antagonism is to measure the inhibition of smooth muscle contraction induced by a muscarinic agonist, such as acetylcholine. mdpi.com The guinea pig ileum is a widely used model for this purpose due to its sensitivity to cholinergic stimulation. nih.gov

Studies have specifically shown that this compound blocks the contraction of acetylcholine-stimulated guinea pig ileum. nih.govresearchgate.net This inhibitory action directly demonstrates its functional antagonism at the muscarinic receptors present in the smooth muscle of the ileum. By preventing acetylcholine from binding to and activating these receptors, this compound effectively counteracts the agonist-induced contractile response. nih.gov

Modulation of Cellular Signaling Pathways and Secretory Processes

The antagonistic action of this compound at muscarinic receptors translates into the modulation of intracellular signaling pathways and, consequently, cellular processes such as secretion. nih.govnih.gov Muscarinic receptors are G protein-coupled receptors that, upon activation by an agonist, trigger a cascade of intracellular events leading to a specific cellular response. guidetopharmacology.org

Research has demonstrated that this compound can interfere with these signaling cascades. For example, it has been shown to block the release of alpha-amylase from pancreatic acinar cells stimulated by the muscarinic agonist carbachol (B1668302). nih.gov This indicates that this compound can inhibit secretory processes that are under the control of muscarinic receptor activation. The blockade of these pathways is a direct consequence of its ability to compete with agonists for receptor binding, thereby preventing the initiation of the downstream signaling events that lead to secretion. nih.gov

Effects on Pancreatic Acinar Cell Activity and Alpha-Amylase Release

This compound has been identified as a compound with cholinolytic activity, functioning as a muscarinic antagonist. nih.gov Its effects have been specifically observed on pancreatic acinar cells, which are the functional units of the exocrine pancreas responsible for synthesizing, storing, and secreting digestive enzymes. nih.govnih.govpancreapedia.org Research demonstrates that synthetic this compound blocks the release of alpha-amylase from pancreatic acinar cells that have been stimulated by carbachol, a cholinergic agonist. nih.govresearchgate.net This inhibitory action on enzyme secretion underscores its role as an antagonist at muscarinic receptors within the pancreatic tissue. nih.gov The process of stimulus-secretion coupling in these dissociated pancreatic cells is considered fundamentally similar to their function in situ. nih.gov

Table 1: Effect of this compound on Pancreatic Acinar Cells

| Cell Type | Stimulant | Compound | Observed Effect |

|---|

Role in Ion Channel Modulation (e.g., Calcium Influx)

The modulatory effect of this compound on ion channels appears to be an indirect consequence of its primary action as a muscarinic receptor antagonist. The influx of calcium is a critical step in the process of enzyme secretion from pancreatic acinar cells. nih.gov Cholinergic agonists like bethanechol (B1168659) and carbachol stimulate these cells, leading to an increase in the uptake of calcium (Ca2+), which in turn triggers the release of digestive enzymes such as amylase. nih.govnih.gov

This compound functions by blocking the muscarinic receptors that these agonists act upon. nih.govresearchgate.net By preventing the initial binding and activation of the receptor, this compound consequently inhibits the downstream signaling cascade that leads to the opening of calcium channels and the subsequent influx of Ca2+. nih.govnih.gov Therefore, while not directly binding to the ion channels themselves, this compound's antagonism at the receptor level effectively modulates calcium influx, preventing the secretagogue-induced release of enzymes. nih.govnih.gov The modulation of calcium channels by neurotransmitters and drugs is a recognized mechanism for regulating the functional state of a cell. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Its Analogs

Structure-activity relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. nih.govashp.org For this compound, a direct SAR comparison can be made with its parent compound, aprophen. This compound is a major metabolite of aprophen, formed through N-de-ethylation, which involves the removal of an ethyl group from the nitrogen atom. nih.gov

This specific structural modification has a significant impact on its functional potency. Studies comparing the two compounds revealed that the biological effects of this compound, specifically its cholinolytic (antimuscarinic) activity, are approximately 100-fold lower than those of aprophen. nih.govresearchgate.net Interestingly, despite this marked decrease in functional activity, this compound was found to be equally capable of competing for the binding sites of muscarinic receptors in guinea pig ileum. nih.govresearchgate.net

This suggests that the N-de-ethylation of aprophen to form this compound significantly reduces the efficacy of the compound (its ability to produce a biological response after binding) without altering its affinity (its ability to bind to the receptor). nih.govresearchgate.net This finding highlights that the ethyl group present in aprophen, but absent in this compound, is crucial for the compound's functional cholinolytic activity but not for its recognition and binding to the muscarinic receptor.

Table 2: Structure-Activity Comparison of Aprophen and this compound

| Compound | Structural Difference | Receptor Binding Affinity | Biological (Cholinolytic) Activity |

|---|---|---|---|

| Aprophen | Contains a diethylamino group | Baseline | Baseline (100x higher than metabolite) |

| This compound | Lacks one ethyl group (N-de-ethylated) | Equal to Aprophen | 100-fold lower than Aprophen |

Investigation of Specific Molecular Targets and Ligand-Target Interactions

Research has identified the specific molecular target of this compound as the muscarinic acetylcholine receptor. nih.govresearchgate.net Its interaction with this target is characterized as competitive antagonism. This is demonstrated by its ability to inhibit the binding of [3H]N-methyl scopolamine, a known muscarinic receptor antagonist, to the muscarinic receptors of the guinea pig ileum. nih.gov

The interaction involves this compound binding to the same site on the muscarinic receptor as the endogenous ligand, acetylcholine, and other muscarinic agonists and antagonists. nih.gov However, upon binding, it does not elicit the cellular response that an agonist would, and it prevents agonists from binding and activating the receptor. This blockade of the receptor is the basis for its observed cholinolytic activities, such as inhibiting muscle contraction and alpha-amylase release. nih.gov

Computational modeling approaches, such as molecular docking, are instrumental in understanding the complex interactions between a ligand and its target enzyme or receptor at an atomic level. nih.govfrontiersin.org While specific modeling studies for this compound are not detailed, computer modeling programs have been used to define the topography of the antagonist binding site of muscarinic receptors for a series of related 2,2-diphenylpropionate compounds. researchgate.net Such methods help in predicting the binding affinity and conformation of a ligand within the receptor's binding site, providing a structural basis for the observed biological activity. nih.govbiotech-asia.org

Table 3: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 134135 |

| Aprophen | 2221 |

| Carbachol | 5831 |

| Acetylcholine | 187 |

Computational Chemistry Applications in Desethylaprophen Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery, used to model the interaction between a ligand, such as Desethylaprophen, and its biological target. ijpras.comnih.govnih.govopenaccessjournals.com Given that this compound is an antimuscarinic agent, these methods are invaluable for exploring its engagement with muscarinic acetylcholine (B1216132) receptors. rsc.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.net This technique uses search algorithms to explore various possible conformations of the ligand within the receptor's binding site and employs scoring functions to estimate the binding affinity. nih.gov For this compound, docking studies would be instrumental in visualizing how it fits into the binding pockets of different muscarinic receptor subtypes (M1-M5).

A hypothetical docking study of this compound into the M2 muscarinic receptor could yield a table of predicted binding energies for different poses, indicating the most stable and likely binding orientation. The pose with the lowest binding energy would be considered the most favorable. openaccessjournals.com Analysis of this pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. These computational predictions provide a structural hypothesis for the compound's antagonist activity. annualreviews.org

Hypothetical Docking Results for this compound at the M2 Muscarinic Receptor

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | ASP-103, TYR-104, ASN-404 |

| 2 | -7.9 | TRP-157, TYR-403 |

| 3 | -7.2 | VAL-111, ILE-162 |

This table is for illustrative purposes only and represents the type of data that would be generated from a molecular docking study. The values and residues are hypothetical.

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes in both the ligand and the receptor over time. nih.govnih.gov An MD simulation would begin with the most promising docked pose of this compound in its receptor and simulate the movements of every atom in the system over a period of nanoseconds to microseconds. acs.orgmdpi.com

This simulation can assess the stability of the predicted binding pose; if the ligand remains stably bound in its initial orientation throughout the simulation, it lends confidence to the docking result. nih.gov Furthermore, MD simulations allow for a detailed conformational analysis of this compound itself, both in its free state in solution and when bound to the receptor. oup.com This can reveal which conformations are energetically favorable and how the ligand's structure adapts upon binding, providing insights into the entropic contributions to the binding free energy. nih.govacs.org

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity. arxiv.orgamazon.caresearchgate.net These methods solve the Schrödinger equation for a given molecule to determine its electronic wavefunction and energy. researchgate.net

Ab initio and Density Functional Theory (DFT) are the two main classes of QM calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. numberanalytics.com DFT, a computationally efficient alternative, calculates the electronic structure based on the electron density, which is a function of only three spatial coordinates. longdom.orgcrimsonpublishers.commdpi.com

For this compound, DFT calculations could be used to determine a range of fundamental properties. These include the optimization of its three-dimensional geometry to find the lowest energy conformation, calculation of the distribution of electron density, and determination of the energies of its molecular orbitals (HOMO and LUMO). mdpi.com These electronic parameters are crucial for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. crimsonpublishers.com

Illustrative Quantum Mechanical Properties of this compound (Hypothetical DFT Calculation)

| Property | Calculated Value |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

This table is for illustrative purposes only. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key indicators of electronic reactivity.

A powerful application of QM calculations is the prediction of spectroscopic data. By calculating the magnetic shielding around each nucleus in the presence of an external magnetic field, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. nih.govmdpi.comacs.org These predicted spectra can be compared with experimental data to confirm the chemical structure of a synthesized compound like this compound or to help elucidate the structure of unknown metabolites. nih.govrsc.org This application is particularly valuable in metabolic studies where isolating sufficient quantities of a metabolite for full characterization can be challenging.

Mechanistic Insights through Computational Reaction Pathway Elucidation

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. rsc.orgscielo.brresearchgate.netnih.gov This involves locating the structures of reactants, products, and, crucially, the high-energy transition states that connect them.

In the context of this compound, this could be applied to understand its formation via the N-de-ethylation of its parent compound, Aprofene. rsc.org It is known that this metabolic conversion is likely mediated by cytochrome P-450 enzymes. rsc.org QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods could be employed to model the reaction within the enzyme's active site. Such a study would calculate the energy barriers for different potential pathways, identifying the most likely sequence of chemical steps. This provides a fundamental understanding of the metabolic fate of Aprofene and the biogenesis of this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to determine the relationship between the chemical structure of a compound and its biological activity. For analogs of this compound, which belong to the 2,2-diphenylpropionate class of antimuscarinic agents, QSAR studies have been pivotal in understanding the structural requirements for their pharmacological effects.

Research into this class of compounds has established clear correlations between specific molecular properties and their potency as muscarinic receptor antagonists. One of the key findings from QSAR studies is the critical importance of the distance between the carbonyl oxygen atom in the ester group and the charged nitrogen atom in the amino side chain. Studies have demonstrated a parabolic relationship between this bond distance and antimuscarinic activity, with maximal potency observed when the calculated distance is approximately 5.2 Ångstroms.

To build these predictive models, researchers calculate a variety of molecular descriptors for a series of analogs, including:

Stereoelectronic properties: Total energies, HOMO-LUMO energy gaps, and reactivity indices.

Geometrical parameters: Bond distances, valence angles, and torsion angles.

Physicochemical properties: Nitrogen atom proton affinity and vibrational frequencies of key functional groups like the ether and carbonyl moieties.

These calculated descriptors are then statistically correlated with experimentally determined biological activities. For this compound analogs, activity is often measured through assays such as the inhibition of radioligand binding to muscarinic receptors (e.g., using [3H]N-methylscopolamine) and the blockade of acetylcholine-induced contractions in smooth muscle preparations like the guinea pig ileum.

Furthermore, three-dimensional (3D-QSAR) methods have been employed to develop pharmacophore models. A resulting model for this class of compounds identified a hydrogen bond acceptor site on the carbonyl oxygen and an aromatic ring feature as essential for potent activity. Such models serve as powerful tools for the virtual screening of chemical databases to identify novel compounds with potentially high antimuscarinic potency.

Cheminformatics and Data Mining for Related Chemical Space Exploration

Cheminformatics combines computer science and information technology to analyze and organize vast amounts of chemical data, enabling the exploration of "chemical space" around a lead compound like this compound. This field provides the tools to systematically identify and evaluate related molecules, accelerating the discovery of novel analogs with desired properties.

The exploration of the chemical space related to this compound involves several key cheminformatics strategies. A primary approach is the mining of large-scale chemical databases such as PubChem, ChEMBL, and ZINC. These repositories contain millions of compounds, which can be searched to identify molecules that are structurally similar to this compound. Similarity searching is often performed using molecular fingerprints, which encode the structural features of a molecule into a bitstring, allowing for rapid comparison of vast numbers of compounds.

Another powerful technique is the automatic identification of analogue series. This can be achieved through methods like scaffold decomposition, where molecules are broken down into their core structures (scaffolds) and substituent groups (R-groups). For this compound, the 2,2-diphenylpropanoate core is the key scaffold. By searching databases for this scaffold, researchers can retrieve all known analogs and analyze their structure-activity relationships (SAR).

Matched Molecular Pair (MMP) analysis is a more refined method where pairs of compounds that differ by only a single, well-defined structural transformation are identified. Analyzing thousands of such pairs can reveal the specific effects of small chemical modifications on a compound's properties. For instance, this could be used to systematically evaluate the effect of changing the N-ethyl group of this compound to other alkyl substituents.

These data mining and analysis techniques allow researchers to:

Identify novel, structurally related compounds for synthesis and testing.

Understand the broader structure-activity landscape around the this compound scaffold.

Use the generated data to build and refine predictive machine learning models for properties like biological activity and pharmacokinetics.

Facilitate "scaffold hopping" to find new core structures that retain the key pharmacophoric features of this compound but may possess improved properties.

By integrating these computational approaches, the exploration of the chemical space around this compound can be performed more efficiently and rationally, guiding medicinal chemistry efforts toward the most promising new molecular entities.

Advanced Spectroscopic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the identification and detailed structural analysis of small organic molecules. mdpi.com It operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. emory.edu The resonance frequencies, or chemical shifts, of nuclei like ¹H and ¹³C provide a unique fingerprint of their chemical environment within a molecule, allowing for the deduction of atomic connectivity and stereochemistry. mdpi.comslideshare.net For Desethylaprophen, NMR is crucial for verifying the integrity of its complex ester structure, composed of a diphenylacetate moiety and a piperidinol-derived ethyl group.

While basic one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex molecules often exhibit overlapping signals that complicate direct interpretation. ipb.ptyoutube.com Advanced 1D and two-dimensional (2D) NMR experiments are designed to resolve this complexity by spreading the signals across two frequency axes, revealing correlations between different nuclei. researchgate.net

For the structural elucidation of this compound, a suite of experiments would be employed:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It would be used to trace the spin systems within the ethyl group and the piperidine (B6355638) ring of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It allows for the unambiguous assignment of each carbon atom that bears a proton. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). ipb.pt This is arguably the most critical experiment for assembling the complete structure of this compound, as it connects the distinct molecular fragments. For instance, it would show correlations between the protons of the ethyl group and the carbonyl carbon of the diphenylacetate moiety, confirming the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close in space, regardless of whether they are connected through bonds. ipb.pt It is vital for determining the three-dimensional structure and preferred conformation of the molecule.

A typical workflow for designing these experiments involves first acquiring standard 1D spectra to set the correct spectral widths and parameters, followed by the more time-intensive 2D experiments. illinois.edu

Table 1: Hypothetical 2D NMR Correlations for this compound Structural Assembly This table illustrates the expected key correlations in 2D NMR spectra that would be used to confirm the structure of this compound.

| Experiment | Correlated Nuclei (Fragment 1) | Correlated Nuclei (Fragment 2) | Structural Information Gained |

|---|---|---|---|

| COSY | Protons on Cα and Cβ of ethyl group | Protons within the piperidine ring | Confirms connectivity within aliphatic chains/rings |

| HSQC | Each proton with its directly attached carbon | Each proton with its directly attached carbon | Assigns carbon signals based on known proton signals |

| HMBC | Ethyl protons (-OCH₂CH ₃) | Carbonyl carbon (C =O) | Confirms ester linkage |

| HMBC | Piperidine ring protons | Phenyl ring carbons | Connects the piperidine ring to the ester moiety |

| NOESY | Phenyl ring protons | Piperidine ring protons | Provides through-space proximity data for conformational analysis |

For this compound, AI applications would include:

Spectrum Prediction: Graph Neural Networks (GNNs) and other DL models, trained on vast databases of experimental spectra, can predict the ¹H and ¹³C chemical shifts for this compound. arxiv.org Comparing these predicted spectra with experimental data provides a powerful method for structure verification.

Automated Structure Elucidation: More advanced frameworks use AI to analyze experimental spectra and propose the most likely chemical structure. rsc.org Given the molecular formula and the 1D NMR data, these systems can identify key substructures, assemble them into candidate isomers, and provide a probabilistic ranking, drastically reducing the human effort required for solving unknown structures. frontiersin.orgrsc.org

Data Processing: DL algorithms are also used to enhance the quality of NMR data itself, for tasks such as denoising spectra and reconstructing non-uniformly sampled data, leading to faster and more sensitive experiments. researchgate.net

In-cell NMR is a cutting-edge technique that allows for the study of molecular interactions at atomic resolution directly inside living cells. nih.govrsc.org This method bridges the gap between traditional in vitro assays and functional in vivo data by providing structural and dynamic information within a native cellular environment. mdpi.comacs.org The technique is particularly powerful for validating that a potential drug molecule can enter a cell and engage its intended target. nih.gov

To study the interaction of this compound with a putative protein target using in-cell NMR, the following steps would be taken:

The target protein is overexpressed in cells (typically bacteria or human cells) grown in a medium rich in NMR-active isotopes, such as ¹⁵N or ¹³C. rsc.orgmdpi.com

The isotope-labeled protein inside the living cells is then analyzed by NMR, generating a spectrum where each signal corresponds to a specific atom in the protein. rsc.org

this compound is introduced to the cell culture. If it successfully penetrates the cell membrane and binds to the target protein, it will induce chemical shift perturbations (CSPs) or signal broadening in the protein's NMR spectrum. mdpi.com

By mapping which of the protein's amino acid residues show these changes, the binding site of this compound on the protein surface can be identified at atomic resolution. nih.gov This provides direct evidence of target engagement in a physiologically relevant context.

High-Resolution Mass Spectrometry for Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern analytical chemistry, distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision. bioanalysis-zone.comunivie.ac.at This "exact mass" measurement allows for the determination of a molecule's elemental formula, a capability that low-resolution mass spectrometers lack. bioanalysis-zone.comchromatographyonline.com HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, are essential for identifying compounds in complex mixtures like biological extracts or environmental samples. mdpi.com

For this compound, HRMS would be used to confirm its molecular formula (C₂₁H₂₅NO₂) by matching the experimentally measured exact mass to the theoretically calculated mass with an error of less than 5 parts per million (ppm). chromatographyonline.com

Metabolomics and proteomics are "omics" disciplines that aim to comprehensively identify and quantify the complete set of metabolites or proteins in a biological sample, respectively. mdpi.comicrisat.org HRMS, typically coupled with liquid chromatography (LC-MS), is the primary analytical platform for these studies due to its high sensitivity and selectivity. icrisat.org

Metabolomics: To understand the biological effects of this compound, a metabolomics approach could be used. In such a study, cells or an organism would be exposed to the compound, and HRMS would be used to compare the metabolic profiles of treated versus untreated samples. nih.gov This can reveal which metabolic pathways are perturbed by this compound, providing clues to its mechanism of action and identifying potential biomarkers of its effects. nih.gov

Proteomics: HRMS-based proteomics can be used to identify the protein targets of a drug. nih.gov One powerful strategy is chemical proteomics, where a compound might be modified to covalently bind to its target. An integrated approach can be used for unmodified compounds that are electrophilic and can form covalent adducts with nucleophilic residues (like cysteine or histidine) in a protein's binding site. nih.gov After exposing the proteome to this compound, proteins are digested, and the resulting peptides are analyzed by HRMS. Researchers would then search for peptides whose mass has increased by the exact mass of the this compound molecule, thus identifying the specific protein target and the binding site. nih.gov

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.govbitesizebio.com The method involves introducing a molecule labeled with a heavy, non-radioactive isotope (like ¹³C, ¹⁵N, or ²H) into a biological system. creative-proteomics.comnumberanalytics.com The fate of the labeled atoms can then be monitored over time using HRMS, which can easily distinguish between the labeled (heavier) and unlabeled forms of metabolites. nih.gov

To elucidate the metabolic fate of this compound, a version could be chemically synthesized containing one or more ¹³C atoms. This labeled compound would then be administered to a cell culture or animal model. At various time points, biological samples (e.g., plasma, urine, cell extracts) would be collected and analyzed by LC-HRMS. By identifying metabolites that incorporate the ¹³C label, researchers can definitively map the biotransformation pathways of this compound, identifying all its downstream metabolic products and providing critical information on how the body processes and clears the compound. nih.govnih.gov

Table 2: List of Chemical Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 185672 |

| Carbon | 5462310 |

| Nitrogen | 5462725 |

| Cysteine | 5862 |

| Histidine | 6274 |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR)

The analysis and characterization of this compound, a principal metabolite of aprophen, rely on advanced hyphenated analytical techniques that combine the separation power of chromatography with the detection capabilities of spectroscopy. Research, particularly in the context of metabolism studies, has utilized these methods for identification and quantification in biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the isolation and identification of this compound from biological samples. In early metabolic studies of aprophen, HPLC was successfully used to separate this compound from other metabolites in ether-extracted samples from rats. researchgate.net

Modern LC-MS and tandem LC-MS/MS methods are ideally suited for the analysis of this compound. In a typical LC-MS analysis, the compound would first be separated on a reverse-phase column (e.g., C18) and then introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺ due to the presence of the secondary amine, which is a basic site amenable to protonation. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. chromatographyonline.com Tandem mass spectrometry (MS/MS) could then be used to fragment the precursor ion, yielding structural information for definitive identification.

Predicted LC-MS Data for this compound

This table is based on theoretical calculations of the compound's chemical structure.

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Molecular Formula | C₁₉H₂₃NO₂ | Based on chemical structure. |

| Molecular Weight | 297.40 g/mol | Calculated from the molecular formula. |

| Predicted [M+H]⁺ Ion (m/z) | 298.1798 | Calculated accurate mass for C₁₉H₂₄NO₂⁺. The secondary amine is the most likely site of protonation. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of drug metabolites. For a compound like this compound, direct analysis by GC-MS may be challenging due to the polarity of the secondary amine. Therefore, derivatization is typically required to increase volatility and thermal stability. The secondary amine could be acylated (e.g., with trifluoroacetic anhydride, TFAA) or silylated (e.g., with BSTFA) prior to analysis.

Following injection, the derivatized this compound would be separated on a capillary column and analyzed by a mass spectrometer, typically using electron ionization (EI). The resulting mass spectrum would exhibit a molecular ion peak (corresponding to the derivatized molecule) and a series of fragment ions characteristic of the structure. Key fragmentation pathways would likely include cleavage of the ester bond and alpha-cleavage adjacent to the derivatized nitrogen atom. These fragmentation patterns provide a chemical fingerprint for identification.

Predicted GC-MS Fragmentation of this compound (Underivatized for Simplicity)

This table presents plausible fragmentation patterns based on the principles of mass spectrometry. Specific derivatization would alter the m/z values.

| Plausible Fragment Ion (m/z) | Structure/Origin |

|---|---|

| 209 | [C₁₄H₁₃O]⁺ - Resulting from cleavage of the ester bond (diphenylmethyl cation). |

| 105 | [C₇H₅O]⁺ - Benzoyl cation, a common fragment from diphenyl structures. |

| 88 | [C₅H₁₂NO]⁺ - Fragment containing the ethylaminoethyl ester group. |

| 58 | [C₃H₈N]⁺ - Resulting from alpha-cleavage adjacent to the nitrogen atom. |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

While no specific studies applying LC-NMR to this compound have been cited, this technique represents a highly powerful tool for the unambiguous structural elucidation of metabolites directly from complex mixtures. After separation by HPLC, the eluent flows through an NMR flow cell, allowing for the acquisition of ¹H NMR and other 2D NMR spectra. This would be particularly useful for distinguishing this compound from other closely related metabolites, such as isomers, by providing definitive structural connectivity without the need for complete isolation and purification.

Future Directions and Research Gaps

Integration of Multi-Omics Approaches in Desethylaprophen Metabolism Research

The future of understanding this compound metabolism lies in the integration of multiple "omics" technologies. azolifesciences.com This holistic approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the intricate biological processes involved in its biotransformation. azolifesciences.comfrontiersin.org

By analyzing the complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can uncover the complex interactions and regulatory networks that govern how this compound is processed in the body. azolifesciences.com This multi-omics strategy can help identify specific enzymes and metabolic pathways responsible for its breakdown, providing insights that a single-omics approach might miss. azolifesciences.comfrontiersin.org For instance, combining transcriptomics and proteomics can reveal how changes in gene expression affect the levels of metabolic enzymes, which in turn influences the rate and nature of this compound metabolism. mdpi.com The application of machine learning to these large datasets will be crucial in identifying patterns and predicting metabolic outcomes. frontiersin.org

Development of Novel Analytical and Computational Tools for Comprehensive Characterization

Advancements in analytical and computational tools are crucial for a more thorough characterization of this compound and its metabolites. Novel analytical techniques are continuously being developed for the validation and analysis of pharmaceutical compounds. researchgate.net

Future research will likely employ a range of sophisticated analytical methods to gain deeper insights into the properties and behavior of this compound. Some of these techniques could include:

Advanced Chromatographic and Spectrometric Methods: Techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem LC-MS-MS will continue to be refined for greater sensitivity and specificity in detecting and quantifying this compound and its metabolic products. researchgate.net

Microscopy and Imaging: High-resolution imaging techniques such as cryo-transmission electron microscopy (Cryo-TEM) and analytical ultracentrifugation (AUC) can provide detailed structural information. cellculturedish.comrsc.org

Computational Modeling: Data-driven models, from the quantum chemical level to macroscopic scales, are essential for predicting reaction kinetics, diffusion, and for creating digital twins of biological systems to simulate metabolism. uio.no